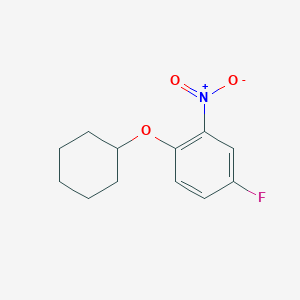

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzen

描述

Structure

3D Structure

属性

IUPAC Name |

1-cyclohexyloxy-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTFNRAJZNWYCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 Cyclohexyloxy 4 Fluoro 2 Nitrobenzene and Analogues

Precursor Synthesis of Fluoro-Nitrobenzene Derivatives

The key precursors for the synthesis of the target aryl ether are fluoro-nitrobenzene derivatives activated for nucleophilic substitution. These precursors are typically synthesized through two main routes: halogen exchange fluorination of corresponding chloro- or bromo-nitroaromatics, or by direct electrophilic nitration of fluorinated aromatic compounds.

Halogen Exchange Fluorination Techniques

Halogen exchange (Halex) fluorination is a powerful and industrially significant method for the introduction of fluorine into aromatic rings, particularly those activated by electron-withdrawing groups like nitro functions. wikipedia.orggoogle.com The process involves the displacement of a chloride or bromide atom with a fluoride (B91410) ion, typically using an alkali metal fluoride salt. wikipedia.orggoogle.com

The reaction is generally carried out at high temperatures (150-250 °C) in a polar aprotic solvent such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.orggoogle.com Potassium fluoride (KF) is the most common fluorinating agent due to its cost-effectiveness, though more soluble sources like cesium fluoride (CsF) or tetra-alkylammonium fluorides can also be employed. wikipedia.org For the synthesis of a precursor like 1-chloro-4-fluoro-2-nitrobenzene, a potential starting material would be 1,4-dichloro-2-nitrobenzene. The presence of the nitro group activates the chlorine atom at the 4-position for nucleophilic attack by the fluoride ion.

Research into the Halex process for producing p-fluoronitrobenzene from p-chloronitrobenzene has shown that reaction parameters are critical. researchgate.net Optimal yields can be achieved by carefully selecting the fluorinating agent, solvent, temperature, and potentially a phase transfer catalyst to enhance the solubility and reactivity of the fluoride salt. researchgate.net

Table 1: Representative Conditions for Halogen Exchange (Halex) Reactions This table is interactive. You can sort and filter the data.

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-Chloronitrobenzene | KF | DMF | 150 | p-Fluoronitrobenzene | 91.58 | researchgate.net |

| 3,4-Dichloronitrobenzene | KF | Sulfolane | 240 | 3-Chloro-4-fluoronitrobenzene | Major Product | google.com |

| 2,4-Dichloronitrobenzene | KF | Sulfolane | 200-240 | 2,4-Difluoronitrobenzene | ~75 | google.com |

Electrophilic Nitration of Fluorobenzene Derivatives

Electrophilic nitration is a fundamental reaction for introducing a nitro group onto an aromatic ring. nih.gov For the synthesis of fluoro-nitrobenzene precursors, a substituted fluorobenzene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). nih.govwisc.edu

The fluorine atom is an ortho-para directing group in electrophilic aromatic substitution, a consequence of its ability to donate lone-pair electron density via resonance. stackexchange.com However, fluorine also exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring compared to benzene (B151609). stackexchange.comacs.org This inductive effect is most pronounced at the ortho position, leading to a strong preference for para-substitution during nitration. stackexchange.comresearchgate.net For example, the nitration of fluorobenzene yields predominantly p-fluoronitrobenzene with very little of the ortho isomer. acs.orgresearchgate.net

This high regioselectivity is advantageous for synthesizing precursors where the nitro group is required para to the fluorine. For more complex substrates, the existing substituents dictate the position of nitration. For instance, the nitration of 2-fluoro-1,4-dimethoxybenzene with nitric acid at 0 °C results in the formation of 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield, demonstrating the directing effects of the incumbent substituents. mdpi.comresearchgate.net

Table 2: Product Distribution in the Nitration of Halobenzenes This table is interactive. You can sort and filter the data.

| Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |

|---|---|---|---|---|

| Fluorobenzene | ~10-13 | ~0-1 | ~86-90 | acs.orgresearchgate.net |

| Chlorobenzene | ~30 | ~1 | ~69 | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) for Aryl Ether Formation

The formation of the ether linkage in 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene is accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is a cornerstone of aromatic chemistry, allowing for the displacement of a leaving group from an activated aromatic ring by a nucleophile. wikipedia.org

Mechanistic Considerations of SNAr on Activated Fluoro-Nitrobenzene Substrates

The SNAr mechanism proceeds through a two-step addition-elimination pathway. libretexts.orgmasterorganicchemistry.com

Addition Step: The nucleophile (in this case, the cyclohexoxide ion) attacks the carbon atom bearing the leaving group (fluorine). This step is typically the rate-determining step of the reaction. masterorganicchemistry.comresearchgate.net The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Elimination Step: The aromaticity of the ring is restored by the expulsion of the leaving group (fluoride ion). libretexts.org

The reaction is highly favored when strong electron-withdrawing groups, such as nitro groups, are positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are essential as they delocalize and stabilize the negative charge of the Meisenheimer complex through resonance. libretexts.org In the case of a precursor like 1,4-difluoro-2-nitrobenzene, both the ortho and para fluorine atoms are activated by the nitro group.

Fluorine is an excellent leaving group in SNAr reactions. Although the carbon-fluorine bond is very strong, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the C-F bond. masterorganicchemistry.com The high electronegativity of fluorine strongly polarizes the C-F bond and withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This electronic activation often makes fluoroarenes more reactive in SNAr reactions than their chloro- or bromo- analogues. masterorganicchemistry.com

Selection and Optimization of Nucleophiles, including Cyclohexanol (B46403) Derivatives

The nucleophile for the synthesis of the target compound is cyclohexanol. To act as an effective nucleophile in an SNAr reaction, the alcohol must be deprotonated to form the more nucleophilic cyclohexoxide anion. This is typically achieved by using a suitable base.

The choice of base is critical and can influence the reaction rate and outcome. Common bases include:

Sodium hydride (NaH)

Potassium carbonate (K₂CO₃)

Potassium tert-butoxide (t-BuOK)

Inorganic hydroxides like sodium hydroxide (NaOH) or potassium hydroxide (KOH)

The selection depends on the substrate's sensitivity and the required reaction conditions. For example, in the synthesis of related aryl ethers, potassium carbonate in a polar aprotic solvent like DMF is often effective. rsc.org The optimization process involves screening different bases to find one that efficiently generates the nucleophile without promoting side reactions. The concentration of the nucleophile is also a key parameter; using an excess of the alcohol and base can drive the reaction to completion.

Green Chemistry Approaches in Aryl Ether Synthesis

The principles of green chemistry are pivotal in modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous materials. The synthesis of aryl ethers, including 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene, has been a fertile ground for the application of these principles.

Utilization of Sustainable Catalytic Systems

The development of sustainable catalytic systems is at the forefront of green aryl ether synthesis. These catalysts aim to replace traditional stoichiometric reagents, offering advantages such as higher efficiency, selectivity, and the potential for recycling and reuse.

One prominent strategy involves the use of phase-transfer catalysts (PTCs) . PTCs, such as quaternary ammonium and phosphonium salts, facilitate the reaction between reactants in immiscible phases, often an aqueous and an organic phase. This approach can eliminate the need for harsh, anhydrous conditions and expensive organic solvents. In the synthesis of nitroaryl ethers, PTCs can transport the alkoxide or phenoxide nucleophile from an aqueous or solid phase to the organic phase containing the nitroaryl halide, thereby accelerating the reaction rate under milder conditions.

Ionic liquids (ILs) have also emerged as versatile sustainable catalysts and reaction media. Their negligible vapor pressure, thermal stability, and tunable solvating properties make them attractive alternatives to volatile organic compounds (VOCs). Certain ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. In the context of nucleophilic aromatic substitution (SNAr) reactions for the synthesis of aryl ethers, ionic liquids can enhance the nucleophilicity of the reacting species and stabilize the transition state, leading to improved reaction rates and yields. The choice of cation and anion in the ionic liquid can be tailored to optimize the reaction conditions.

The following table summarizes representative sustainable catalytic systems employed in aryl ether synthesis, highlighting their potential applicability to the synthesis of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene.

| Catalyst Type | Example Catalyst | Substrate Scope | Typical Reaction Conditions | Advantages |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Nitroaryl halides, Alcohols | Biphasic system (e.g., Toluene/Water), Base (e.g., NaOH), 50-100 °C | Mild conditions, Reduced use of organic solvents, High yields |

| Ionic Liquid | 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) | Aryl fluorides, Phenols | Neat or with co-solvent, 100-150 °C | Recyclable, Thermally stable, Can act as both solvent and catalyst |

Solvent Engineering for Environmentally Benign Processes

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. Research has focused on replacing conventional volatile organic solvents with greener alternatives.

Bio-derived solvents , such as 2-methyltetrahydrofuran (2-MeTHF) and Cyrene®, are gaining traction as sustainable replacements for traditional polar aprotic solvents like DMF and NMP, which are commonly used in SNAr reactions. These bio-based solvents are derived from renewable feedstocks and often have a better environmental, health, and safety profile. Their application in the synthesis of nitroaryl ethers can significantly reduce the environmental impact of the process.

The use of water as a solvent is highly desirable from a green chemistry perspective. Micellar catalysis, employing surfactants to create hydrophobic microenvironments in water, has shown promise for SNAr reactions. This technique allows for the solubilization of organic substrates in an aqueous medium, enabling the reaction to proceed under mild conditions.

The table below outlines some environmentally benign solvent options for aryl ether synthesis.

| Solvent Type | Example Solvent | Properties | Applicability in Nitroaryl Ether Synthesis |

| Bio-derived | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from biomass, Higher boiling point and lower water solubility than THF | Potential replacement for traditional polar aprotic solvents in SNAr reactions. |

| Bio-derived | Cyrene® (dihydrolevoglucosenone) | Biodegradable, High polarity | A promising green alternative to DMF and NMP for nucleophilic aromatic substitutions. |

| Aqueous System | Water with Surfactant (e.g., TPGS-750-M) | Non-toxic, Non-flammable | Micellar catalysis can facilitate SNAr reactions of nitroaryl halides with nucleophiles. |

Microwave- and Sonochemical-Assisted Synthesis of Ethers

Alternative energy sources like microwave irradiation and ultrasound (sonochemistry) offer significant advantages over conventional heating methods in terms of reaction times, energy efficiency, and often, product yields.

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can dramatically reduce reaction times from hours to minutes. In the synthesis of nitroaryl ethers via SNAr reactions, microwave irradiation can accelerate the rate of substitution, often leading to cleaner reactions with fewer side products. The reaction of 1,4-difluoro-2-nitrobenzene with cyclohexanol, for instance, can be significantly expedited using this technology.

Sonochemistry utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and enhanced mass transfer. Ultrasound-assisted Williamson ether synthesis, a related method for forming C-O bonds, has been shown to be effective. The application of ultrasound in the synthesis of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene could potentially lead to faster reaction rates and improved yields, particularly in heterogeneous reaction systems.

The following table provides a comparative overview of these energy-efficient synthetic methods.

| Method | Principle | Typical Reaction Time | Advantages in Aryl Ether Synthesis |

| Microwave-Assisted Synthesis | Direct heating of polar molecules | Minutes | Rapid reaction rates, Higher yields, Reduced side products. cem.com |

| Sonochemistry | Acoustic cavitation | Minutes to Hours | Enhanced mass transfer, Can initiate or accelerate reactions, Useful for heterogeneous systems. |

Multi-Step Synthesis Pathways for Complex Nitroaryl Ether Architectures

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene and its analogues are valuable building blocks in the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. The presence of the nitro group and the fluorine atom provides handles for further chemical transformations.

The nitro group can be readily reduced to an amino group, which can then participate in a wide range of reactions, such as amide bond formation, diazotization, and the construction of heterocyclic rings. The fluorine atom, being a good leaving group in nucleophilic aromatic substitution, allows for the introduction of various other functionalities at the 4-position.

For example, the synthesis of certain kinase inhibitors involves the use of fluoronitrobenzene derivatives as starting materials. The cyclohexyloxy group can provide desirable lipophilicity and conformational constraints in the final molecule. A hypothetical multi-step pathway could involve the initial synthesis of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene, followed by the reduction of the nitro group to an amine. This amine could then be coupled with a heterocyclic carboxylic acid to form an amide linkage. Subsequent nucleophilic displacement of the fluorine atom with another nucleophile would lead to a highly functionalized and complex molecular architecture.

The versatility of the nitroaryl ether scaffold allows for the divergent synthesis of a library of compounds for screening in drug discovery or for the development of new functional materials. The strategic placement of the cyclohexyloxy, fluoro, and nitro groups provides a platform for systematic structural modifications.

Mechanistic Investigations of Nucleophilic Aromatic Substitution Reactions Involving Nitroaryl Ethers

Formation and Characterization of Meisenheimer σ-Complexes

The stepwise mechanism of SNAr reactions generally proceeds through the formation of a distinct intermediate known as a Meisenheimer or σ-complex. uchile.cl This complex results from the addition of an electron-rich nucleophile to the electron-deficient aromatic ring. nih.gov For 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene, a nucleophile attacks the carbon atom bearing the fluorine, leading to a resonance-stabilized, negatively charged intermediate where the aromaticity of the ring is temporarily disrupted. nih.gov These intermediates, while often transient, can in some cases be stable enough to be isolated and characterized. nih.gov

The formation of Meisenheimer complexes is often confirmed through various spectroscopic techniques, primarily UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The interruption of the aromatic system upon complex formation leads to significant changes in the electronic structure, resulting in characteristic absorption bands in the UV-Vis spectrum, often in the visible region, which explains the intense colors observed when these complexes are formed. nih.govresearchgate.net

NMR spectroscopy provides more detailed structural information. rsc.org The carbon atom attacked by the nucleophile changes its hybridization from sp² to sp³, leading to a distinct upfield shift in its ¹³C NMR signal. Concurrently, the proton signals in the ¹H NMR spectrum also shift, reflecting the increased electron density on the aromatic ring. rsc.org For instance, in related nitroaryl ethers, the formation of the σ-complex is accompanied by the appearance of new signals corresponding to the sp³-hybridized carbon and the altered chemical environments of the ring protons.

Below is a representative table of typical spectroscopic shifts observed upon the formation of Meisenheimer complexes from nitroaromatic compounds.

| Spectroscopic Technique | Observation | Typical Change |

| UV-Visible Spectroscopy | Appearance of new absorption bands | Maxima often appear at 400-500 nm |

| ¹H NMR Spectroscopy | Upfield shift of aromatic proton signals | Δδ ≈ -0.5 to -1.5 ppm |

| ¹³C NMR Spectroscopy | Significant upfield shift of the ipso-carbon | Δδ ≈ -60 to -80 ppm |

The energetics of complex formation are also influenced by the nature of the nucleophile, the leaving group, and the solvent. Stronger nucleophiles generally lead to more stable complexes. The stability of the resulting intermediate can determine the rate-limiting step of the reaction; in many SNAr reactions, the formation of the Meisenheimer complex is the slow step, while in others, its decomposition is rate-determining. researchgate.net Calculations have shown that the decomposition of a Meisenheimer complex can require significant activation energy, sometimes around 28 kcal/mol. researchgate.net

Kinetic Studies of SNAr Reactions on Nitroaryl Systems

Kinetic studies are essential for elucidating the detailed mechanism of SNAr reactions involving substrates like 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene. By measuring reaction rates under various conditions, it is possible to determine the order of the reaction, identify the rate-limiting step, and understand the role of catalysts. nih.gov

For reactions where the formation of the Meisenheimer complex (k₁) is the rate-limiting step, the rate law is expressed as: Rate = k₁[Substrate][Nucleophile]

If the decomposition of the intermediate to form the product (k₂) is rate-limiting, the observed rate constant can show a more complex dependence on the nucleophile concentration, especially if the initial step is a rapid equilibrium. Brønsted correlations, which relate the rate constant to the basicity of the nucleophile, can provide evidence for the rate-limiting step. For example, a Brønsted βnuc value of 0.36 was interpreted in terms of a rate-limiting breakdown of the Meisenheimer intermediate in the aminolysis of 4-nitrofluorobenzene. hud.ac.uk

In SNAr reactions with nucleophiles containing a proton, such as primary or secondary amines (amination) or alcohols (alkoxylation), the reaction rate can be significantly influenced by the presence of a base. The base can catalyze the reaction by deprotonating the zwitterionic intermediate formed after the initial nucleophilic attack, thereby facilitating the departure of the leaving group. researchgate.net

The general mechanism involving base catalysis can be described by the following equation, where B represents the base: k_obs = k₁ + k_B[B]

Influence of Solvent Systems on SNAr Reaction Pathways and Rates

The choice of solvent can have a profound impact on the rates and mechanisms of SNAr reactions. uchile.clrsc.org Solvent properties such as polarity, polarizability, and hydrogen-bonding ability can stabilize or destabilize the reactants, intermediates, and transition states to different extents. nih.gov

Generally, polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are found to accelerate SNAr reactions. uchile.cl This is because they can effectively solvate the cationic species without strongly solvating the anionic nucleophile, thus enhancing its reactivity. Furthermore, these solvents are excellent at stabilizing the charged Meisenheimer complex and the transition states leading to its formation and decomposition. nih.gov In contrast, protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, which can decrease its nucleophilicity and slow down the reaction. researchgate.net

The effect of the solvent is not solely dependent on its polarity. The ability of the solvent to act as a hydrogen bond donor or acceptor is also critical. uchile.cl For example, in reactions involving primary amines, solvents capable of accepting a hydrogen bond can enhance the reaction rate. uchile.clrsc.org The interplay of these solvent properties determines the reaction pathway and can even lead to a change in the rate-limiting step.

The following table summarizes the general effect of different solvent types on SNAr reaction rates.

| Solvent Type | Examples | General Effect on Rate | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Rate Enhancement | Stabilizes the charged Meisenheimer complex; minimally solvates the nucleophile. uchile.cl |

| Polar Protic | Water, Ethanol (B145695), Methanol | Rate Decrease | Solvates and deactivates the nucleophile through hydrogen bonding. researchgate.net |

| Nonpolar | Toluene, Hexane | Slow Reaction Rates | Poor solvation of charged intermediates and transition states. |

Comparative Analysis of Protic versus Dipolar Aprotic Solvents

The choice of solvent plays a critical role in the outcome of SNAr reactions involving substrates like 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene. The polarity and hydrogen-bonding capability of the solvent significantly influence the reaction rate and mechanism. A comparative analysis of protic and dipolar aprotic solvents reveals distinct differences in their effects on the reaction.

Protic Solvents (e.g., methanol, ethanol, water): Protic solvents possess hydrogen atoms bonded to electronegative atoms (O-H or N-H) and can act as hydrogen bond donors. In the context of SNAr reactions, protic solvents can solvate both the nucleophile and the leaving group. This solvation, particularly of the anionic nucleophile, can be detrimental to the reaction rate. The hydrogen bonds form a "solvent cage" around the nucleophile, which increases its stability but sterically hinders its approach to the electrophilic carbon atom on the aromatic ring. This leads to a higher activation energy and a slower reaction rate.

Dipolar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Dipolar aprotic solvents possess large dipole moments but lack acidic protons. They are excellent at solvating cations but are less effective at solvating anions. This differential solvation leaves the anionic nucleophile relatively "naked" and more reactive. Consequently, SNAr reactions are generally much faster in dipolar aprotic solvents compared to protic solvents. For a reaction involving 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene, a switch from a protic solvent like ethanol to a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) would be expected to lead to a significant rate enhancement.

The table below illustrates the general trend of relative reaction rates for a typical SNAr reaction in different solvents. While the specific values for 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene are not available, the trend is expected to be similar.

| Solvent | Solvent Type | Expected Relative Rate |

|---|---|---|

| Methanol | Protic | 1 |

| Ethanol | Protic | 0.3 |

| Acetone | Dipolar Aprotic | 1,300 |

| Acetonitrile | Dipolar Aprotic | 5,000 |

| Dimethylformamide (DMF) | Dipolar Aprotic | 1,100,000 |

| Dimethyl Sulfoxide (DMSO) | Dipolar Aprotic | 2,800,000 |

Solvation Effects on Nucleophile Reactivity and Transition State Stabilization

The profound impact of the solvent on SNAr reactions extends to its influence on the reactivity of the nucleophile and the stability of the transition state.

Stabilization of the Transition State: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. In the case of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene, the attack of a nucleophile at the carbon bearing the fluorine atom would form a resonance-stabilized cyclohexadienyl anion.

Competing Reaction Pathways and Side Reactions (e.g., Elimination, Rearrangements)

While the SNAr pathway is generally favored for activated aryl halides like 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene, competing reaction pathways and side reactions can occur under certain conditions.

Elimination Reactions: Although less common for aryl systems compared to alkyl systems, elimination reactions can potentially occur if the nucleophile is also a strong base and there are acidic protons on the substituents. In the case of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene, a very strong base could potentially abstract a proton from the cyclohexyl ring, but this is generally less favorable than nucleophilic attack on the activated aromatic ring.

Rearrangement Reactions: Rearrangements are not common side reactions in typical SNAr reactions of this type. The Smiles rearrangement is a well-known intramolecular SNAr reaction, but it requires a specific substrate structure where a nucleophilic center is tethered to the aromatic ring by a suitable linker, which is not the case for intermolecular reactions of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene with external nucleophiles.

Reactions at other positions: While the fluorine atom is the most likely leaving group due to the strong activation by the para-nitro group, attack at other positions is electronically disfavored. Attack at the carbon bearing the nitro group or the cyclohexyloxy group would not be as effectively stabilized by resonance.

Side reactions involving the nitro group: Under certain conditions, particularly with strong reducing agents, the nitro group itself can be a site of reaction. However, under typical SNAr conditions with common nucleophiles, the nitro group primarily functions as an activating group.

The table below summarizes potential competing pathways and side reactions.

| Reaction Pathway/Side Reaction | Description | Likelihood for 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene |

|---|---|---|

| Elimination | Removal of a proton and a leaving group to form a double bond. | Low, unless a very strong, sterically hindered base is used. |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. | Not applicable for intermolecular reactions. |

| Attack at other positions | Nucleophilic attack at carbons not bearing the fluorine atom. | Low, due to less effective resonance stabilization of the intermediate. |

| Reaction at the nitro group | Chemical transformation of the nitro group. | Low, under standard SNAr conditions. |

Structure Reactivity Relationships in Substituted Fluoro Nitroaryl Ether Systems

Correlation of Molecular Structure with SNAr Kinetics and Thermodynamics

The archetypal mechanism for nucleophilic aromatic substitution on activated aryl halides like 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is the SNAr mechanism. This process is generally accepted to proceed via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. ncert.nic.inmasterorganicchemistry.com

The kinetics of the reaction are therefore primarily dependent on the stability of the Meisenheimer complex. The molecular structure of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is tailored to facilitate this reaction:

Electron-Withdrawing Groups (EWGs): The presence of a strong electron-withdrawing nitro group is crucial for activating the ring towards nucleophilic attack and for stabilizing the negative charge in the Meisenheimer intermediate. ncert.nic.inmasterorganicchemistry.com

Leaving Group: In SNAr reactions, the reactivity order of halogen leaving groups is often F > Cl > Br > I, which is the reverse of the order seen in SN2 reactions. nih.gov This is because the rate-determining step is not the cleavage of the carbon-halogen bond, but the attack of the nucleophile. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. masterorganicchemistry.com

Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity in Nitroaromatics

Quantitative Structure-Activity Relationship (QSAR) models, or more specifically for chemical reactions, Quantitative Structure-Reactivity Relationship (QSRR) models, are mathematical tools used to correlate the chemical structure of a compound with its reactivity. rsc.orgrsc.org These models are increasingly being applied to predict the outcomes of organic reactions, including SNAr. researchgate.net

For SNAr reactions, QSRR models aim to predict reaction rates and selectivity based on molecular descriptors calculated from the structure of the electrophile. rsc.orgrsc.orgresearchgate.netchemrxiv.org Recent studies have successfully developed multivariate linear regression models that can accurately predict relative SNAr rates for a diverse set of aromatic and heteroaromatic electrophiles. rsc.orgrsc.org

Key descriptors found to be effective in these models include:

Electron Affinity (EA) or LUMO Energy: The energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile is a measure of its ability to accept electrons. A lower LUMO energy indicates a more electrophilic aromatic ring, which generally correlates with a faster SNAr reaction rate. chemrxiv.org

Molecular Electrostatic Potential (ESP): The ESP at the carbon atom undergoing substitution provides a measure of its electrophilicity. A more positive ESP value indicates a greater partial positive charge on the carbon, making it more attractive to an incoming nucleophile. rsc.orgresearchgate.net

ESP of Ortho and Para Atoms: The sum of the ESP values for atoms positioned ortho and para to the reaction center can also be a significant predictor, as these positions are critical for stabilizing the negative charge in the Meisenheimer complex. rsc.orgresearchgate.net

While a specific QSRR model for 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene has not been detailed in the literature, these established principles allow for a qualitative prediction of its reactivity. The presence of the strongly electron-withdrawing nitro group and the highly electronegative fluorine atom would contribute to a low LUMO energy and a highly positive ESP at the carbon attached to the fluorine, suggesting high reactivity.

Table 1: Key Molecular Descriptors Used in QSRR Models for SNAr Reactivity

| Descriptor | Physical Meaning | Expected Correlation with Reactivity |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; ability to accept electrons. | Lower energy correlates with higher reactivity. |

| Electron Affinity (EA) | Energy released when an electron is added to a neutral atom or molecule. | Higher electron affinity correlates with higher reactivity. |

| Electrostatic Potential (ESP) at C-X | Measure of the partial charge on the carbon atom bearing the leaving group. | More positive potential correlates with higher reactivity. |

Impact of Substituent Patterns on Chemical Transformation

The specific arrangement and nature of the substituents on the benzene (B151609) ring have a decisive impact on the reactivity of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene.

For an SNAr reaction to proceed efficiently, the electron-withdrawing activating groups must be positioned ortho or para to the leaving group. ncert.nic.inmasterorganicchemistry.com In 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene, the nitro group is positioned ortho to the cyclohexyloxy group and meta to the fluorine atom, while the fluorine atom is the leaving group. This arrangement seems counterintuitive at first glance. However, the key is the position of the activating group relative to the carbon where the nucleophile attacks and the subsequent stabilization of the intermediate.

When a nucleophile attacks the carbon at position 4 (C-4), displacing the fluorine, the negative charge in the resulting Meisenheimer complex is delocalized onto the ortho and para positions relative to the point of attack. The nitro group at C-2 is ortho to the C-1 (bearing the cyclohexyloxy group) but, crucially, it is also ortho to the developing negative charge when the attack is at C-4. This allows for direct resonance stabilization of the negative charge by the nitro group, which is essential for lowering the activation energy of the rate-determining step. masterorganicchemistry.com A nitro group in the meta position relative to the leaving group would not be able to provide this resonance stabilization, rendering the compound much less reactive. masterorganicchemistry.com The ortho-nitro group's inductive effect, which is distance-dependent, is also stronger from the ortho position than from the para position, further enhancing the activation of the ring. numberanalytics.com

The cyclohexyloxy group at the C-1 position introduces both steric and electronic effects that modulate the reactivity of the molecule.

Steric Influence: The cyclohexyloxy group is significantly bulkier than a methoxy (B1213986) or ethoxy group. This steric bulk can have several consequences. It can create steric hindrance, potentially impeding the approach of the nucleophile to the C-4 position. ncert.nic.inacs.org This effect would tend to decrease the reaction rate compared to a less hindered analogue like 1-methoxy-4-fluoro-2-nitrobenzene. Furthermore, significant steric interaction between the cyclohexyloxy group and the adjacent ortho-nitro group could force the nitro group to twist out of the plane of the benzene ring. nih.gov This loss of planarity would reduce the resonance overlap between the nitro group's π-orbitals and the ring's π-system, diminishing its ability to stabilize the Meisenheimer complex and thus decreasing the reaction rate. researchgate.netrsc.org

Electronic Influence: As an alkoxy group, the cyclohexyloxy substituent exerts two opposing electronic effects:

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, so it withdraws electron density from the ring through the sigma bond. This is a deactivating effect for electrophilic substitution but is generally considered a weak activating effect for nucleophilic substitution.

Resonance Effect (+M): The lone pairs on the oxygen atom can be donated into the aromatic π-system. This electron donation increases the electron density of the ring, which is a deactivating effect for nucleophilic aromatic substitution. nih.govnih.gov

In the context of SNAr, the electron-donating resonance effect of the alkoxy group generally outweighs its weak inductive withdrawal, leading to a net deactivation of the ring toward nucleophilic attack compared to an unsubstituted ring. This deactivating influence is, however, significantly overcome by the powerful activating effects of the ortho-nitro group and the para-fluoro leaving group.

Electronic Effects of the Nitro Group and Fluorine Atom on Aromatic Reactivity

The high reactivity of the fluoro-nitroaryl ether system in SNAr reactions is primarily due to the potent electronic effects of the nitro and fluoro substituents.

Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups. It activates the aromatic ring for nucleophilic attack through two mechanisms:

Resonance Effect (-M): The nitro group can delocalize the negative charge of the Meisenheimer intermediate through its π-system, extending it onto the oxygen atoms. This resonance stabilization is most effective when the nitro group is ortho or para to the site of nucleophilic attack. ncert.nic.inmasterorganicchemistry.com

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a strong withdrawal of electron density from the ring through the sigma bond framework. This effect makes the entire ring more electron-deficient and thus more electrophilic. nih.govnih.gov

Fluorine Atom: The fluorine atom's role is twofold. As the leaving group, its departure in the second, fast step of the reaction restores aromaticity. More importantly, it serves as a powerful activating group for the initial nucleophilic attack. This activation is almost entirely due to its strong inductive effect (-I) . As the most electronegative element, fluorine strongly withdraws electron density from the carbon atom to which it is attached (C-4), creating a significant partial positive charge and making it the primary target for nucleophiles. masterorganicchemistry.comnih.gov This inductive activation is a key reason for the "element effect" in SNAr, where fluoro-aromatics are often the most reactive among the halo-aromatics. nih.gov

Together, the strong inductive pull of the fluorine atom makes the C-4 position highly electrophilic, while the combined inductive and resonance effects of the ortho-nitro group provide the necessary stabilization for the negatively charged intermediate formed upon nucleophilic attack.

Advanced Spectroscopic and Analytical Characterization Methodologies for Nitroaryl Ethers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene. By probing the magnetic properties of atomic nuclei—primarily ¹H, ¹³C, and ¹⁹F—NMR provides detailed information about the molecular framework, the electronic environment of atoms, and the connectivity between them.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. For 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene, the spectrum is characterized by distinct signals for the aromatic protons and the protons of the cyclohexyl ring. The aromatic region is particularly informative, with the electron-withdrawing nitro group and the electron-donating cyclohexyloxy group, along with the fluorine atom, creating a unique electronic environment that influences the chemical shifts of the three aromatic protons. Experimental data for the proton NMR spectrum of 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene in deuterated chloroform (CDCl₃) shows signals at: δ 7.55 (dd, J=7.7, 3.1 Hz, 1H), 7.19 (dd, J=9.1, 3.1 Hz, 1H), 7.11 (td, J=9.1, 3.1 Hz, 1H), 4.45-4.35 (m, 1H), 2.10-1.98 (m, 2H), 1.85-1.75 (m, 2H), 1.65-1.50 (m, 3H), 1.45-1.25 (m, 3H).

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of attached atoms. In 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene, distinct signals are expected for the six carbons of the aromatic ring and the six carbons of the cyclohexyl group. The aromatic carbon attached to the oxygen (C1) would be significantly downfield, as would the carbon bearing the nitro group (C2). The carbon bonded to fluorine (C4) would show a characteristic large coupling constant (¹JCF). The carbons of the cyclohexyl ring would appear in the aliphatic region of the spectrum, with the carbon directly bonded to the ether oxygen (C1') being the most deshielded.

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this molecule, a single signal would be expected in the ¹⁹F NMR spectrum. Its chemical shift would be indicative of the fluorine atom's position on the electron-deficient nitroaromatic ring. The signal would likely appear as a triplet of doublets due to coupling with the adjacent aromatic protons.

Table 1: Experimental and Predicted NMR Chemical Shifts (δ) for 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene

| Atom Position | ¹H NMR (ppm) [Experimental in CDCl₃] | ¹³C NMR (ppm) [Predicted] | ¹⁹F NMR (ppm) [Predicted] |

|---|---|---|---|

| Aromatic H3 | 7.55 (dd) | - | - |

| Aromatic H5 | 7.19 (dd) | - | |

| Aromatic H6 | 7.11 (td) | - | |

| Cyclohexyl H1' (CH-O) | 4.45-4.35 (m) | - | |

| Cyclohexyl H (other) | 1.25-2.10 (m) | - | |

| Aromatic C1 (-O) | - | ~150-155 | |

| Aromatic C2 (-NO₂) | - | ~138-142 | |

| Aromatic C3 | - | ~128-132 | |

| Aromatic C4 (-F) | - | ~158-162 (d, ¹JCF ≈ 240-250 Hz) | |

| Aromatic C5/C6 | - | ~115-120 (d) | |

| Cyclohexyl C1' (CH-O) | - | ~78-82 | |

| Cyclohexyl C2'/C3'/C4' | - | ~23-32 | |

| Aromatic F | - | - | ~ -110 to -120 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity between the adjacent protons on the aromatic ring and to map out the entire spin system of the cyclohexyl ring, confirming the relative positions of the protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the directly attached carbon atoms. It is essential for assigning each carbon signal in the ¹³C NMR spectrum by linking it to its corresponding, and often already assigned, proton signal from the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different parts of the molecule, for instance, by showing a correlation from the H1' proton of the cyclohexyl ring to the C1 carbon of the aromatic ring, confirming the ether linkage.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies.

For 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene, the IR spectrum would display several key absorption bands. The most prominent would be the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found near 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of the ether linkage would be confirmed by a strong C-O-C stretching band in the 1250-1050 cm⁻¹ region. Aromatic C-F stretching vibrations are usually observed in the 1250-1100 cm⁻¹ range. Additionally, the spectrum would show aromatic C=C stretching peaks around 1600-1450 cm⁻¹, and C-H stretching vibrations for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclohexyl group (just below 3000 cm⁻¹).

Table 2: Characteristic Vibrational Frequencies for 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1345 - 1365 |

| Aryl Ether (Ar-O-C) | Asymmetric C-O-C Stretch | 1230 - 1270 |

| Aryl Ether (Ar-O-C) | Symmetric C-O-C Stretch | 1020 - 1075 |

| Fluorinated Aromatic (Ar-F) | C-F Stretch | 1100 - 1250 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Aliphatic (Cyclohexyl) | C-H Stretch | 2850 - 2960 |

| Aromatic | C-H Stretch | 3030 - 3100 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene (C₁₂H₁₄FNO₃), the molecular weight is 255.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 255.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways:

Alpha-cleavage: The most common fragmentation for ethers is the cleavage of the C-C bond adjacent to the oxygen. This would result in the loss of a C₅H₉ radical, leading to a fragment at m/z = 186.

Loss of the Cyclohexyl Group: Cleavage of the ether C-O bond could lead to the loss of a cyclohexyloxy radical (•OC₆H₁₁) or a cyclohexene molecule (C₆H₁₀) via rearrangement, generating a 4-fluoro-2-nitrophenol ion at m/z = 157.

Loss of Nitro Group: Fragmentation can occur by the loss of a nitro group (•NO₂), leading to a fragment at m/z = 209. This could be followed by the loss of a CHO radical to give a fragment at m/z = 180.

Cyclohexyl Ring Fragmentation: The cyclohexyl cation (m/z = 83) itself can undergo further fragmentation, typically by losing ethene to produce characteristic smaller ions.

X-ray Crystallography for Solid-State Molecular Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can provide unambiguous proof of the molecule's structure.

The analysis would yield precise bond lengths, bond angles, and torsion angles. For 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene, crystallographic data would reveal the conformation of the cyclohexyl ring (typically a chair conformation) and its orientation relative to the plane of the benzene (B151609) ring. It would also detail the planarity of the nitro group with respect to the aromatic ring, which influences the electronic properties of the molecule. Intermolecular interactions in the crystal lattice, such as C-H···O or C-H···F hydrogen bonds or π-π stacking, could also be identified, providing insight into the solid-state packing of the molecules.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Reaction Mixture Analysis

Chromatographic methods are essential for separating components of a mixture, allowing for the assessment of product purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for analyzing non-volatile compounds. For 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene, a reversed-phase HPLC method, likely using a C18 column with a mobile phase such as a methanol/water or acetonitrile (B52724)/water gradient, would be suitable. A UV detector would be effective for detection, as the nitroaromatic chromophore absorbs strongly in the UV region. The retention time of the main peak would serve as an identifier, and the peak area would be used to quantify its purity relative to any impurities or starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene is sufficiently volatile for GC analysis. The sample is vaporized and separated on a capillary column. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that confirms the identity of the peak. GC-MS is highly effective for identifying and quantifying the main product, byproducts, and unreacted starting materials in a synthesis reaction mixture.

Synthetic Applications and Derivatization Strategies of 1 Cyclohexyloxy 4 Fluoro 2 Nitrobenzene

Utilization as a Key Intermediate in the Synthesis of Diverse Organic Compounds

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene is a valuable precursor for the synthesis of a variety of organic compounds, particularly those with applications in medicinal chemistry. The presence of the nitro and fluoro groups activates the benzene (B151609) ring for nucleophilic aromatic substitution, while the nitro group itself can be readily transformed into other functionalities. This multifaceted reactivity makes it an important starting material for constructing complex molecular architectures.

In the realm of pharmaceutical development, analogous compounds such as 1-fluoro-2-methoxy-4-nitrobenzene are utilized in the synthesis of small molecule kinase inhibitors. ed.ac.uk For instance, this related compound is a key starting material in the synthesis of gilteritinib, a kinase inhibitor used in cancer therapy. The synthetic route involves a nucleophilic aromatic substitution reaction followed by reduction of the nitro group to an amine. nih.gov By analogy, 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene can be envisioned as a crucial intermediate for the generation of a library of compounds with potential biological activity, where the cyclohexyloxy group can modulate properties such as lipophilicity and metabolic stability.

The general synthetic scheme often involves the initial displacement of the fluorine atom or the reduction of the nitro group, leading to key aniline (B41778) intermediates that can be further elaborated. These intermediates are pivotal in the construction of heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Transformations of the Nitro Group to Access Various Functionalities

The nitro group in 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene is a key functional handle that can be readily converted into a variety of other groups, significantly expanding the synthetic possibilities.

Selective Reduction to Aromatic Amines and Anilines

One of the most common and synthetically useful transformations of the nitro group is its selective reduction to a primary amine, yielding 2-(cyclohexyloxy)-5-fluoroaniline (B3038942). This reaction is a cornerstone in the synthetic pathway of many complex molecules. A variety of reducing agents can be employed for this purpose, with tin(II) chloride (SnCl₂) in ethanol (B145695) being a frequently used method for the reduction of nitroarenes. ed.ac.uk Another common method is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. nih.gov

The resulting aniline, 2-(cyclohexyloxy)-5-fluoroaniline, is a stable and versatile intermediate. Its amino group can participate in a wide range of subsequent reactions, making it a valuable building block for the synthesis of pharmaceuticals and other fine chemicals.

Further Derivatization of the Amino Group (e.g., Acylation, Sulfonation)

The amino group of 2-(cyclohexyloxy)-5-fluoroaniline provides a nucleophilic center for further derivatization, allowing for the introduction of various substituents and the construction of more complex molecular frameworks.

Acylation: The amine can readily undergo acylation reactions with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetyl chloride would yield N-(2-(cyclohexyloxy)-5-fluorophenyl)acetamide. This transformation is useful for protecting the amine group or for introducing specific acyl moieties that may be important for biological activity. The synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides often involves the reaction of an amine with an acyl chloride. mdpi.com

Sulfonation: The synthesis of sulfonamides, a class of compounds with a broad range of pharmaceutical applications, can be achieved by reacting the aniline with a sulfonyl chloride in the presence of a base. nih.gov For instance, reaction with benzenesulfonyl chloride would produce N-(2-(cyclohexyloxy)-5-fluorophenyl)benzenesulfonamide. The resulting sulfonamides can exhibit a range of biological activities and are a common feature in many drug molecules. ed.ac.uk

| Derivatization Reaction | Reagent Example | Product Class |

| Acylation | Acetyl Chloride | Amide |

| Sulfonation | Benzenesulfonyl Chloride | Sulfonamide |

Derivatization via Nucleophilic Substitution of the Fluorine Atom

The fluorine atom in 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene is activated towards nucleophilic aromatic substitution (SNA) by the electron-withdrawing nitro group positioned ortho to it. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, providing a powerful method for introducing diverse substituents onto the aromatic ring. nih.gov

Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For example, the reaction with cyclic secondary amines such as piperidine (B6355638) or morpholine (B109124) in a suitable solvent leads to the formation of the corresponding N-substituted aniline derivatives. The kinetics of the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine have been studied in various aprotic solvents, demonstrating the feasibility of such transformations. researchgate.netgoogle.com Similarly, reaction with morpholine can yield 4-(4-cyclohexyloxy-2-nitrophenyl)morpholine, analogous to the synthesis of 3-fluoro-4-morpholine-nitrobenzene from 3,4-difluoro-nitrobenzene. nih.gov

The general reaction can be represented as:

1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene + Nu-H → 1-(Cyclohexyloxy)-4-(Nu)-2-nitrobenzene + H-F

Where Nu-H represents a nucleophile such as an amine, alcohol, or thiol. This reaction is a key step in building molecular complexity and is widely used in the synthesis of biologically active compounds.

Strategic Integration of the Cyclohexyloxy Substituent in Molecular Design

The introduction of a cycloalkyl group, such as cyclohexyloxy, can increase the lipophilicity of a molecule. ulethbridge.ca This is an important consideration in drug design as it can improve a compound's ability to cross cell membranes and enhance its pharmacokinetic profile. nih.gov By modifying the lipophilicity, medicinal chemists can fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

Furthermore, the bulky and rigid nature of the cyclohexyl ring can be strategically utilized to probe and occupy specific hydrophobic pockets within a biological target, such as an enzyme or a receptor. ulethbridge.ca This can lead to increased binding affinity and selectivity. The cyclohexyloxy group can also serve as a scaffold, providing a three-dimensional framework upon which to build more complex structures. organicchemistrytutor.comyoutube.comgoogle.commasterorganicchemistry.com The conformational constraints imposed by the cyclohexyl ring can help to lock the molecule into a bioactive conformation, thereby enhancing its potency.

Development of Novel Synthetic Pathways Enabled by the Compound's Unique Reactivity

The unique combination of functional groups in 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene offers the potential for the development of novel synthetic pathways. The interplay between the nitro, fluoro, and cyclohexyloxy groups can be exploited to achieve transformations that may not be possible with simpler starting materials.

For instance, the cyclohexyloxy group, being an electron-donating group, can influence the regioselectivity of electrophilic aromatic substitution reactions, although the strong deactivating effect of the nitro group would be the dominant factor. ulethbridge.ca More interestingly, the presence of both a nucleofuge (fluorine) and a reducible group (nitro) in a specific spatial arrangement allows for the possibility of tandem or one-pot reaction sequences.

A potential area for the development of novel pathways is in the synthesis of heterocyclic compounds. For example, after reduction of the nitro group to an amine, the resulting 2-(cyclohexyloxy)-5-fluoroaniline could undergo intramolecular cyclization reactions if a suitable functional group is introduced at the ortho position via substitution of the fluorine. Alternatively, the aniline could be used in condensation reactions to form various heterocyclic systems. While specific examples of novel pathways originating from this exact compound are not yet widely reported, its structural features suggest a fertile ground for the exploration of new synthetic methodologies in organic and medicinal chemistry.

Future Research Directions and Emerging Trends in Nitroaryl Ether Chemistry

Development of Novel Catalytic Systems for Selective Etherification and Functionalization

The synthesis of nitroaryl ethers, including 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene, traditionally relies on nucleophilic aromatic substitution (SNAr). However, future advancements are centered on catalyst development to overcome the limitations of classical methods like Williamson and Ullmann ether syntheses, such as harsh reaction conditions and limited substrate scope. numberanalytics.comnumberanalytics.com

Palladium and copper-based catalytic systems are at the forefront of this evolution, enabling the coupling of a wider range of alcohols and phenols with aryl halides under milder conditions. organic-chemistry.org For a molecule like 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene, this could mean more efficient synthesis from precursors like 1,4-difluoro-2-nitrobenzene and cyclohexanol (B46403) with improved yields and reduced byproducts.

Beyond synthesis, catalysis is crucial for the selective functionalization of the nitro group, which is a versatile synthetic handle. The nitro group can be reduced to various functionalities, including amines, azo compounds, or hydroxylamines. researchgate.net Advanced catalytic systems, such as those using supported gold or cobalt nanoparticles, offer unprecedented selectivity in these transformations. researchgate.netrsc.orgrsc.org This allows chemists to selectively reduce the nitro group in a complex molecule without affecting other sensitive functional groups, opening pathways to diverse derivatives from a single nitroaryl ether scaffold.

| Catalyst System | Reaction Type | Potential Advantage for Nitroaryl Ethers |

| Palladium-Phosphine Complexes | O-Arylation | High efficiency for coupling with unactivated aryl chlorides/bromides. organic-chemistry.org |

| Copper-Oxalic Diamide Ligands | O-Arylation | Effective for coupling with aryl chlorides and bromides under mild conditions. organic-chemistry.org |

| Gold on Ceria Support (Au/meso-CeO2) | Nitro Group Reduction | Switchable selectivity to produce anilines, azoarenes, or azoxyarenes. researchgate.netrsc.org |

| Cobalt Nanoparticles on Carbon (CMK-3-CoPc) | Nitro Group Reduction | High activity and selectivity for hydrogenation to anilines under mild conditions. rsc.org |

Application of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Routes

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize synthetic chemistry. For nitroaryl ethers, whose synthesis often involves regioselectivity challenges, these computational tools are particularly valuable. The synthesis of 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene from a precursor like 1,4-difluoro-2-nitrobenzene involves a choice between two possible substitution sites.

Recent studies have demonstrated the power of ML models, often combined with Density Functional Theory (DFT) calculations, to predict the regioselectivity of SNAr reactions with high accuracy. semanticscholar.orgchemrxiv.orgacs.org These models can analyze vast datasets of reactions to identify the subtle electronic and steric factors that determine the reaction outcome. By inputting the structures of the nitroaromatic electrophile and the alcohol nucleophile, a predictive algorithm can determine the most likely product, saving significant time and resources in the lab. researchgate.netrsc.org

| Machine Learning Application | Description | Relevance to Nitroaryl Ether Chemistry | Prediction Accuracy |

| GNN + QM ML Model | A hybrid model using Graph Neural Networks and Quantum Mechanics to predict SNAr regioselectivity. Less confident predictions trigger more intensive DFT calculations. | Predicts the major product in SNAr reactions, crucial for synthesizing specific isomers. | 96.3% (Pfizer dataset), 94.7% (USPTO dataset) acs.orgresearchgate.net |

| Hybrid Mechanistic/ML Models | Combines mechanistic DFT modeling with machine learning to correct for deficiencies and predict experimental activation energies. | Accurately predicts reaction rates and selectivity, aiding in reaction optimization. | Reaches chemical accuracy (<1 kcal/mol error) with ~100-200 training reactions. rsc.org |

| Retrosynthesis Planning (ReTReK) | An AI application that integrates chemical knowledge into a data-driven framework to propose synthetic routes. | Designs multi-step syntheses for complex nitroaryl ethers from simple precursors. nih.govresearchgate.net | N/A (Route Generation) |

Exploration of New Reactivity Modes and Unprecedented Transformations

While SNAr and nitro group reduction are the conventional reactions of nitroaryl ethers, future research is exploring novel transformations to expand their synthetic utility. The electron-deficient nature of the nitro-substituted aromatic ring makes it a candidate for unique reactivity.

One emerging area is the use of nitroaromatic compounds in ring transformation reactions. For example, highly electron-deficient pyridones can react with ketones and an ammonia (B1221849) source in a three-component reaction to build new nitroaniline or nitropyridine structures. mdpi.com This "scrap and build" approach could potentially be adapted to nitroaryl ethers, using the core structure as a building block for entirely new molecular scaffolds.

Furthermore, photoenzymatic systems are creating new possibilities for selective transformations. rug.nl Combining the power of light-harvesting photocatalysts with the high selectivity of enzymes, researchers have achieved the controlled reduction of nitroarenes to various products like amines, azo, or azoxy compounds. rug.nl This approach offers a green and highly selective alternative to traditional metal catalysis for functionalizing the nitro group. The development of new cleavage protocols, such as using aqueous NaOH to remove nitrobenzyl protecting groups from ethers and amides, also represents an expansion of the reactivity toolkit. nih.gov

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

The synthesis of many nitroaromatic compounds involves highly exothermic or hazardous reactions, such as nitration. ewadirect.com Flow chemistry, where reagents are pumped through small, temperature-controlled reactors, offers a transformative solution to these safety and scalability challenges. europa.eu The high surface-area-to-volume ratio in flow reactors allows for rapid heat dissipation, preventing dangerous temperature spikes and enabling reactions to be run safely under conditions that would be risky in traditional batch reactors. noelresearchgroup.comcardiff.ac.uknih.gov This technology is ideal for the scalable production of nitroaryl ether precursors and the subsequent etherification step.

Coupling flow chemistry with automated synthesis platforms creates a powerful system for rapid reaction optimization and production. wikipedia.orgchemrxiv.org An automated system can systematically vary parameters like temperature, residence time, and reagent stoichiometry to quickly identify the optimal conditions for synthesizing a target molecule like 1-(Cyclohexyloxy)-4-fluoro-2-nitrobenzene. This streamlines process development and allows for on-demand, scalable production without the need for large, dedicated batch reactors.

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | High risk of thermal runaway with exothermic reactions (e.g., nitration). | Excellent heat transfer minimizes risk, smaller reaction volume reduces hazard. europa.eu |

| Scalability | Scaling up is complex and requires significant process redesign. | Achieved by running the system for a longer duration ("scaling out"). ewadirect.com |

| Control | Difficult to precisely control temperature and mixing. | Precise control over temperature, pressure, and residence time. europa.eu |

| Optimization | Slow, requires numerous individual experiments. | Rapid optimization possible through automated sequential experiments. chemrxiv.org |

Design of Structurally Complex Nitroaryl Ethers with Tunable Chemical Properties

The future of nitroaryl ether chemistry also lies in the rational design of molecules with specific, tailored functions. By strategically modifying the components of the nitroaryl ether scaffold—the aromatic core, the ether linkage, and other substituents—chemists can fine-tune the molecule's electronic, physical, and biological properties.

This design-led approach is prominent in drug discovery. For example, nitroaryl compounds are being developed as hypoxia-activated prodrugs. mdpi.com The nitro group is reduced to a cytotoxic species specifically in the low-oxygen environment of tumors, targeting cancer cells selectively. The ether portion of the molecule can be modified to control solubility, cell permeability, and target engagement. Similarly, diphenyl ether derivatives have been designed as mimics of triclosan (B1682465) to act as antitubercular agents. nih.gov

In materials science and diagnostics, the strong electron-withdrawing nature of the nitro group is exploited to create fluorescent probes. mdpi.com The reduction of the nitro group to an electron-donating amino group can "turn on" fluorescence, a mechanism used to detect hypoxic conditions or the presence of specific nitroreductase enzymes. mdpi.com The design of these complex, functional molecules represents a shift from simply making structures to engineering them for a specific purpose.

常见问题

Q. What synthetic strategies are recommended for preparing 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, introducing the cyclohexyloxy group to a fluorinated nitrobenzene precursor requires careful control of base strength and temperature to avoid side reactions. A polar aprotic solvent (e.g., DMF) with potassium carbonate as a base at 80–100°C may optimize substitution efficiency . Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the nitro group’s polarity.

Q. Which spectroscopic techniques are most effective for characterizing 1-(cyclohexyloxy)-4-fluoro-2-nitrobenzene?

- Methodological Answer :

- NMR : and NMR confirm substitution patterns. The cyclohexyl protons appear as multiplet signals (δ 1.2–2.1 ppm), while the aromatic fluorine resonates near δ -110 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for : 250.09 g/mol) .

- IR Spectroscopy : Nitro group stretching vibrations (~1520 cm) and C-O-C ether linkages (~1250 cm) provide structural confirmation .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclohexyloxy group influence the reactivity of the nitroarene moiety?

- Methodological Answer : The bulky cyclohexyloxy group introduces steric hindrance, reducing electrophilic substitution rates at the ortho position. Computational studies (DFT) can map electron density distribution, showing decreased reactivity at the nitro-adjacent carbon due to electron-withdrawing effects. Experimental validation involves comparing reaction rates with less bulky analogs (e.g., methoxy derivatives) in halogenation or nitration reactions .

Q. What computational approaches predict regioselectivity in electrophilic substitutions for this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Fukui indices identify nucleophilic/electrophilic sites, while Molecular Electrostatic Potential (MEP) surfaces highlight reactive regions. For instance, the meta position to the nitro group may show higher reactivity due to resonance stabilization .

Q. How can discrepancies in purity assessments between HPLC and NMR data be resolved?

- Methodological Answer : Contradictions arise from residual solvents (HPLC) vs. proton integration errors (NMR). Cross-validate using:

- HPLC-DAD/MS : Detect impurities undetected by NMR.

- Quantitative NMR : Fluorine’s sharp signals improve accuracy.

- Spiking Experiments : Add known impurities to confirm retention times .

Data Contradiction and Analysis

Q. How should conflicting crystallographic and spectroscopic data on molecular conformation be addressed?

- Methodological Answer : X-ray crystallography provides definitive structural data but may not reflect solution-phase conformations. Compare with:

- NOESY NMR : Identify spatial proximity of cyclohexyl and aromatic protons.

- Molecular Dynamics Simulations : Model solvent effects on conformation .

Safety and Handling

Q. What safety protocols are critical when handling this compound in catalytic studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。